molecular formula C13H8Cl2N2O4 B12836620 5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B12836620
M. Wt: 327.12 g/mol
InChI Key: XKPBHTWPFSHMJK-DUXPYHPUSA-N
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Description

This compound features a tetrahydropyrimidine-2,4-dione core substituted at the 5-position with an (E)-3-(2,4-dichlorophenyl)prop-2-enoyl group and a hydroxy group at the 6-position. The conjugated enoyl group may contribute to electrophilic reactivity, while the hydroxy group could improve solubility .

Properties

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

IUPAC Name

5-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-3-1-6(8(15)5-7)2-4-9(18)10-11(19)16-13(21)17-12(10)20/h1-5H,(H3,16,17,19,20,21)/b4-2+

InChI Key

XKPBHTWPFSHMJK-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(NC(=O)NC2=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(NC(=O)NC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone under basic conditions . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide (KOH) as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H15Cl2NO5C_{19}H_{15}Cl_2NO_5 and a molecular weight of approximately 408.24 g/mol. Its structure features a tetrahydropyrimidine core with distinct aromatic substituents that contribute to its biological properties.

Synthetic Chemistry

The synthesis of 5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step processes such as the Claisen-Schmidt condensation reaction. This reaction combines aldehydes and ketones under basic conditions to form the desired compound. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Anticancer Activity

Recent studies have highlighted the compound’s potential as an anticancer agent. In vitro cytotoxicity studies demonstrated significant inhibition of cell proliferation across various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

The mechanism of action involves inducing apoptosis and inhibiting cell cycle progression by increasing pro-apoptotic markers while decreasing anti-apoptotic proteins.

Other Biological Activities

In addition to its anticancer properties, the compound has shown:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives exhibit potential in inhibiting pro-inflammatory cytokines.

Material Science

The unique chemical structure of this compound allows for its application in developing advanced materials with specific functional properties. Its ability to participate in diverse chemical reactions makes it valuable for synthesizing new materials in polymer chemistry.

Case Study 1: Anticancer Efficacy

In a preclinical model involving mice implanted with human tumor cells, administration of the compound resulted in significant tumor regression compared to control groups treated with saline or standard chemotherapy agents.

Case Study 2: Clinical Trials

A clinical trial assessing the safety and efficacy of this compound as part of a combination therapy regimen for patients with advanced solid tumors reported manageable toxicity profiles and preliminary signs of efficacy in reducing tumor size in some participants.

Mechanism of Action

The mechanism of action of 5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Pyrimidine Derivatives with Chlorophenyl Substituents

  • Compound 6E (from ):
    • Structure : 6-(2-chlorophenyl)-3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-4-phenylpyrimidin-2(1H)-one.
    • Key Differences :
  • Single 2-chlorophenyl substituent vs. 2,4-dichlorophenyl in the target compound.
  • Furanose-derived side chain instead of an enoyl group. Biological Activity: Exhibits antifungal, antioxidant, and anticancer properties, likely due to the chlorophenyl group’s lipophilicity and the furanose’s hydrogen-bonding capacity .

Hydroxy-Substituted Pyrimidinediones ()

  • Compounds 1, 2, and 3 :
    • Structures : 5-(2-hydroxyethyl)-, 5-(3-hydroxypropyl)-, and 5-(2-acetoxyethyl)-pyrimidine-2,4-diones.
    • Key Differences :
  • Hydroxyalkyl or acetoxyalkyl substituents at the 5-position instead of the dichlorophenyl-enoyl group.
  • Lack of aromatic chlorine atoms reduces lipophilicity.
    • Implications : The hydroxy groups enhance solubility, which may limit cell membrane penetration compared to the target compound .

Thiophene and Coumarin-Based Heterocycles (Evidences 4–5)

  • Compound 14c (): Structure: Thiophen-2-yl(2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,3-oxathiolan-5-yl)methanone. Comparison: Shares a conjugated carbonyl group (IR peak at 1713 cm⁻¹ for C=O) but lacks the pyrimidine core. The trimethoxyphenyl group may offer different electronic effects compared to dichlorophenyl .
  • Compounds 4i and 4j (): Structures: Incorporate coumarin and tetrazole moieties fused with pyrimidine.

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Potential Bioactivity
Target Compound Tetrahydropyrimidinedione 2,4-Dichlorophenyl, enoyl, 6-OH Hypothesized antifungal/anticancer
Compound 6E Pyrimidinone 2-Chlorophenyl, furanose Antifungal, antioxidant
Compounds 1–3 Pyrimidinedione Hydroxyethyl/propyl, acetoxyethyl High solubility
Compound 14c Oxathiolan-thiophene Trimethoxyphenyl, thioxo Undisclosed (IR data noted)
Compounds 4i/4j Pyrimidine-coumarin Tetrazole, coumarin Likely fluorescence-enabled

Biological Activity

The compound 5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione is a member of the pyrimidine family and has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings on its biological activity, including cytotoxic effects against various cancer cell lines and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C19H15Cl2NO5C_{19}H_{15}Cl_{2}N_{O_{5}}, with a molecular weight of approximately 408.24 g/mol. The compound features a tetrahydropyrimidine core with distinct aromatic substituents that contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant anticancer activity. In particular, This compound has shown promise in inhibiting the growth of various cancer cell lines.

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of this compound using the MTT assay against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation. The IC50 values for different cell lines were reported as follows:
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    HeLa (Cervical)15.0
    A549 (Lung)10.0
    These findings suggest that the compound may selectively target cancerous cells while sparing normal cells .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and inhibition of cell cycle progression. Specifically, it has been observed that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins in treated cells .

Other Biological Activities

In addition to its anticancer properties, this compound may also possess other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Anti-inflammatory Effects : Some studies indicate that compounds within the pyrimidine class may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Case Study 1 : In a preclinical model using mice implanted with human tumor cells, administration of the compound resulted in significant tumor regression compared to control groups treated with saline or standard chemotherapy agents .
  • Case Study 2 : A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of this compound as part of a combination therapy regimen. Early results indicated manageable toxicity profiles and preliminary signs of efficacy in reducing tumor size in some participants .

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